2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide
Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H20ClFN4O2S and its molecular weight is 483.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.0979529 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis Applications
Latli and Casida (1995) describe the radiosynthesis of chloroacetanilide herbicides for studies on metabolism and mode of action. This methodology could be relevant for tracing and studying the environmental fate or biological interactions of similar compounds, including "2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide" (Latli & Casida, 1995).
Structural Characterization and Applications
Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized structural properties of similar triazole and thiazole derivatives, providing insights into crystal structure and chemical properties. These findings could suggest applications in material science or as intermediates in organic synthesis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Agents
Sah, Bidawat, Seth, and Gharu (2014) discussed the synthesis of formazans from a Mannich base related to the chemical , with applications as antimicrobial agents. The antimicrobial activity of similar compounds suggests potential research applications in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Enzyme Inhibition Studies
Riaz et al. (2020) explored the cholinesterase inhibition potential of triazole derivatives, providing a foundation for research into neurological disorders or pesticide development. Investigating related compounds for enzyme inhibition could uncover new therapeutic or agricultural applications (Riaz et al., 2020).
Pesticide Development
Research on chloroacetamide herbicides, including their metabolism and mode of action, suggests applications in developing more efficient and safer agricultural chemicals. Studies on similar compounds could extend this knowledge, potentially leading to novel pesticide formulations with reduced environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O2S/c1-2-32-21-13-9-19(10-14-21)27-22(31)15-33-24-29-28-23(16-3-5-17(25)6-4-16)30(24)20-11-7-18(26)8-12-20/h3-14H,2,15H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASOHOZYCGBXCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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